N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCUAWBZLQNLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The 4,6-dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Coupling with Fluorobenzamide: The final step involves the coupling of the synthesized 4,6-dimethylbenzothiazole with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or other groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Effects on Crystal Packing and Lattice Parameters
Comparisons with closely related compounds highlight the role of substituents on crystal arrangements. For example:
- N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) : Lacks methyl groups on the benzothiazole ring. Its lattice parameters (a = 5.2216(2) Å, b = 20.2593(9) Å, c = 11.3023(5) Å; volume = 1195.61(9) ų) suggest a less compact structure compared to dimethyl-substituted analogues .
- N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide: Replaces methyl with methoxy groups, altering electronic density and hydrogen-bonding capacity. This derivative has a density of 1.4 g/cm³ and refractive index of 1.668, indicating higher molecular packing efficiency than non-methoxy analogues .
Table 1: Lattice Parameters and Physical Properties of Selected Analogues
| Compound | a (Å) | b (Å) | c (Å) | Volume (ų) | Density (g/cm³) |
|---|---|---|---|---|---|
| 2-BTFBA | 5.2216 | 20.2593 | 11.3023 | 1195.61 | N/A |
| 2-BTBA | 5.9479 | 16.8568 | 11.9366 | 1169.13 | N/A |
| N-(4,6-dimethoxy-... | N/A | N/A | N/A | N/A | 1.4 |
Impact of Substituents on Nonlinear Optical (NLO) Properties
Fluorine and alkyl/alkoxy substituents significantly enhance NLO efficiency. Studies on N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) reveal strong third-order NLO responses due to charge transfer interactions between the electron-withdrawing fluorine and benzothiazole π-system . The addition of methyl groups (as in the target compound) likely increases hyperpolarizability by extending conjugation and stabilizing excited states. In contrast, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide (CID 8892653) replaces the fluorobenzamide with a thiophene-carboxamide group, reducing dipole moments and NLO activity compared to fluorinated derivatives .
Thermal and Solubility Profiles
Methyl and methoxy groups influence thermal stability. The dimethoxy derivative likely exhibits higher thermal decomposition temperatures due to stronger intermolecular hydrogen bonding. However, methyl groups (as in the target compound) may improve solubility in nonpolar solvents, facilitating formulation in pharmaceutical contexts.
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a benzothiazole ring system substituted with dimethyl groups at positions 4 and 6 and a fluorobenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F2N2OS |
| Molecular Weight | 318.36 g/mol |
| CAS Number | [insert CAS number] |
| Solubility | Soluble in DMSO |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing signaling pathways.
- Gene Expression Regulation : The compound may alter the expression of genes associated with cell proliferation and survival.
Therapeutic Applications
Research indicates that benzothiazole derivatives exhibit a range of therapeutic potentials:
- Anticancer Activity : Studies have shown that benzothiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have been tested against breast cancer and leukemia cell lines with promising results .
- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .
- Neuroprotective Effects : Some studies suggest that benzothiazole derivatives may protect neurons from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related benzothiazole compounds:
- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of similar benzothiazole derivatives on human cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations .
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain substitutions enhanced antimicrobial efficacy .
- Neuroprotection Research : In vitro studies demonstrated that benzothiazole compounds could reduce neuronal cell death induced by oxidative stress, suggesting their potential role in treating neurodegenerative disorders .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide?
Methodological Answer: The compound is synthesized via benzoylation of 2-aminobenzothiazole derivatives. A typical procedure involves reacting 2-amino-4,6-dimethylbenzothiazole with 2-fluorobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane or pyridine) under basic conditions (triethylamine or pyridine as a catalyst). Reaction completion is monitored by TLC, followed by purification via column chromatography or recrystallization from methanol/ethyl acetate mixtures . Key parameters include stoichiometric control of the acyl chloride and maintaining anhydrous conditions to avoid hydrolysis.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray diffraction (XRD): Monoclinic crystal system (space group P2₁/n) confirms molecular packing and hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯F/O bonds) .
- FT-IR: Peaks at ~1660–1670 cm⁻¹ confirm the carbonyl (C=O) stretch of the amide group .
- NMR: ¹H NMR shows aromatic proton signals split due to the fluorine atom’s electronegativity, while ¹³C NMR confirms the benzothiazole and fluorobenzamide moieties .
- Mass spectrometry (GC-MS): Molecular ion peaks at m/z ~272 (M⁺) validate molecular weight .
Q. How are the thermal stability and decomposition profiles of this compound characterized?
Methodological Answer: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal stability up to 333–403 K. Decomposition occurs in stages: initial loss of adsorbed solvents (~373 K), followed by breakdown of the benzothiazole and fluorobenzamide moieties above 473 K. Complementary techniques like differential scanning calorimetry (DSC) can resolve ambiguities in overlapping thermal events .
Q. What optical properties make this compound relevant for nonlinear optical (NLO) applications?
Methodological Answer: UV-Vis spectroscopy shows strong absorbance at ~300–303 nm (π→π* transitions). Second-harmonic generation (SHG) efficiency, measured via the Kurtz-Perry powder method, is 2.83 times greater than potassium dihydrogen phosphate (KDP), attributed to the electron-withdrawing fluorine and planar benzothiazole-amide conjugation enhancing hyperpolarizability .
Q. How is the biological activity of this compound assessed in antimicrobial studies?
Methodological Answer: Antibacterial/antifungal activity is evaluated using the agar diffusion method. Zones of inhibition are compared against standards (e.g., ciprofloxacin for bacteria, amphotericin-B for fungi). The compound’s thiazole and fluorinated aryl groups enhance membrane permeability and target binding, with reported superior activity against Gram-positive bacteria and Candida species .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving hydrogen-bonding networks and molecular packing?
Methodological Answer: Hydrogen-bonding ambiguities (e.g., weak C–H⋯F interactions) require high-resolution XRD data and refinement using programs like SHELXL . Disordered solvent molecules complicate density maps; iterative refinement and SQUEEZE (in PLATON) mitigate this. ORTEP-3 visualizes anisotropic displacement parameters to validate thermal motion models .
Q. How can computational methods (DFT, molecular docking) predict reactivity and biological interactions?
Methodological Answer:
- DFT studies: Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and polarizability. Basis set selection (e.g., 6-311++G(d,p)) improves accuracy for fluorine’s electronegativity effects .
- Docking: AutoDock Vina or Glide simulates binding to targets (e.g., PFOR enzyme). The fluorobenzamide moiety’s orientation in hydrophobic pockets is critical for inhibitory activity, as seen in analogs like nitazoxanide .
Q. How to resolve contradictions in spectroscopic or thermal data during characterization?
Methodological Answer:
- Conflicting FT-IR peaks: Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- TGA/DTA discrepancies: Cross-validate with dynamic mechanical analysis (DMA) or isothermal calorimetry. For example, a reported stability limit of 333 K in one study vs. 403 K in another may arise from polymorphic variations or solvent retention .
Q. What structure-activity relationships (SAR) govern the biological efficacy of benzothiazole-fluorobenzamide derivatives?
Methodological Answer:
- Substituent effects: 4,6-Dimethyl groups on benzothiazole enhance lipophilicity and membrane penetration. Fluorine at the ortho position increases metabolic stability by resisting CYP450 oxidation.
- Bioisosteric replacements: Replacing fluorine with chloro or methoxy groups reduces antibacterial activity, as shown in analogs .
Q. How does this compound compare to structurally similar antileukemic or antifungal agents?
Methodological Answer: Comparative studies with analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide show that the 4,6-dimethyl substitution on benzothiazole improves target selectivity (e.g., kinase inhibition). However, fluorine’s position (ortho vs. para) alters binding to DNA topoisomerases, as seen in docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
